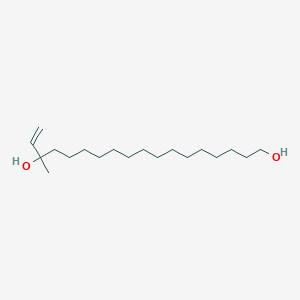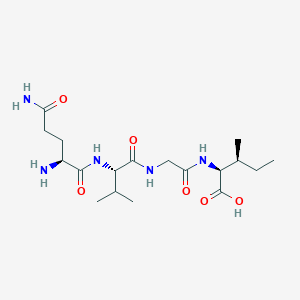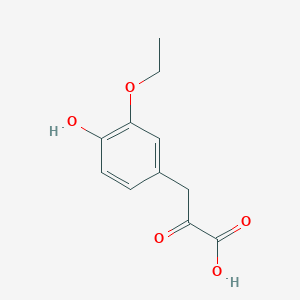
Ethyl (2,4-dichloro-6-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,4-dichloro-6-nitrophenoxy)acetate is a chemical compound with the molecular formula C10H9Cl2NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, a nitro group, and an ethyl ester group attached to a phenoxyacetate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,4-dichloro-6-nitrophenoxy)acetate typically involves the reaction of 2,4-dichloro-6-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted phenoxyacetates.
Applications De Recherche Scientifique
Ethyl (2,4-dichloro-6-nitrophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl (2,4-dichloro-6-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its antimicrobial or antifungal activities.
Comparaison Avec Des Composés Similaires
- Ethyl (2,4-dichloro-5-nitrophenoxy)acetate
- Ethyl (2,4-dichloro-3-nitrophenoxy)acetate
- Ethyl (2,4-dichloro-4-nitrophenoxy)acetate
Comparison: Ethyl (2,4-dichloro-6-nitrophenoxy)acetate is unique due to the position of the nitro group on the phenoxy ring. This positional difference can influence the compound’s reactivity, biological activity, and physical properties. For instance, the 6-nitro derivative may exhibit different antimicrobial properties compared to the 5-nitro or 3-nitro derivatives due to variations in molecular interactions and target specificity.
Propriétés
Numéro CAS |
921611-71-4 |
|---|---|
Formule moléculaire |
C10H9Cl2NO5 |
Poids moléculaire |
294.08 g/mol |
Nom IUPAC |
ethyl 2-(2,4-dichloro-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H9Cl2NO5/c1-2-17-9(14)5-18-10-7(12)3-6(11)4-8(10)13(15)16/h3-4H,2,5H2,1H3 |
Clé InChI |
ZHQNEEVUGLHYBN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)

![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)

![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)

![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)



![2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12625370.png)
![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
